molecular formula C21H20N4O2 B3001371 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide CAS No. 1105212-33-6

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide

Cat. No.: B3001371
CAS No.: 1105212-33-6
M. Wt: 360.417
InChI Key: VWRYZDQPNXIUIS-UHFFFAOYSA-N
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Description

3-{8-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide (CAS: 1105212-33-6) is a heterocyclic compound featuring a pyrimidoindole core fused with a propanamide side chain. Its molecular formula is C₂₁H₂₀N₄O₂, with a molecular weight of 360.41 g/mol . The structure includes an 8-methyl-substituted pyrimido[5,4-b]indol-4-one scaffold linked via a propionamide bridge to a 3-methylphenyl group. This compound has been cataloged for research purposes, with applications in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive heterocycles .

Properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-4-3-5-15(10-13)23-18(26)8-9-25-12-22-19-16-11-14(2)6-7-17(16)24-20(19)21(25)27/h3-7,10-12,24H,8-9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRYZDQPNXIUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the propanamide group. Key steps include:

    Formation of the Pyrimidoindole Core: This involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Attachment of the Propanamide Group: The propanamide moiety is introduced through amide bond formation, typically using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

Synthetic Building Block :
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization processes.

Reaction TypeDescription
Nucleophilic SubstitutionUsed to introduce new functional groups.
CyclizationFacilitates the formation of cyclic compounds.

Biology

Biological Activity :
Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes or cellular pathways involved in disease progression.

Biological ActivityPotential Impact
AntimicrobialEffective against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines.

Medicine

Therapeutic Potential :
The compound is under investigation for its potential therapeutic applications in treating various conditions such as cancer and inflammatory diseases. Preliminary studies suggest it may act as an inhibitor of certain cancer cell growth pathways.

Case Study : A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar pyrimidoindole derivatives, demonstrating significant cytotoxicity against breast cancer cells (MDA-MB-231) at micromolar concentrations.

Industry

Material Development :
In industrial applications, this compound is utilized in the development of advanced materials due to its unique chemical properties. It is being explored for use in coatings and polymers that require enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical and structural differences between 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide and analogous compounds:

Property Target Compound Compound 7c N-(2,4-Difluorobenzyl) Analog Pyrimido[5,4-b]indol-4-one Derivatives
Molecular Formula C₂₁H₂₀N₄O₂ C₁₆H₁₇N₅O₂S₂ C₂₁H₁₈F₂N₄O₂ C₂₅H₁₈F₂N₄O₂
Molecular Weight (g/mol) 360.41 375.47 396.39 448.43
Core Structure Pyrimido[5,4-b]indol-4-one 1,3,4-Oxadiazole-thiazole Pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one
Substituents 8-Methyl, 3-methylphenyl propanamide (2-Amino-1,3-thiazol-4-yl)methyl, 3-methylphenyl propanamide 8-Methyl, 2,4-difluorobenzyl propanamide 8-Fluoro, 4-fluorobenzyl, 2-methoxybenzyl
Melting Point Not reported 134–136°C Not reported Not reported
Key Spectral Data SMILES: O=C(Nc1cccc(c1)C)CCn1cnc2c(c1=O)[nH]c1c2cc(cc1)C IR: 3320 (N-H), 1680 (C=O); NMR: δ 7.25–6.90 (aryl), δ 4.30 (CH₂) RN: 1189985-91-8 XRD-confirmed planar pyrimidoindole core

Structural and Functional Insights:

Core Heterocycle Differences: The target compound’s pyrimido[5,4-b]indol-4-one core distinguishes it from Compound 7c (1,3,4-oxadiazole-thiazole hybrid) . In contrast, the N-(2,4-difluorobenzyl) analog retains the pyrimidoindole core but substitutes the 3-methylphenyl group with a 2,4-difluorobenzyl moiety. Fluorine atoms may improve metabolic stability and membrane permeability .

Substituent Effects :

  • The 3-methylphenyl group in the target compound introduces moderate hydrophobicity, whereas the 2,4-difluorobenzyl group in its analog increases electronegativity and lipophilicity, which could influence receptor binding .
  • Compounds like 7c–7f feature sulfur-containing heterocycles (thiazole, oxadiazole), which are absent in the target compound. Sulfur atoms can enhance hydrogen-bonding or metal coordination but may also increase toxicity risks .

In contrast, pyrimido[5,4-b]indol-4-one derivatives in were confirmed via XRD, revealing a planar tricyclic system critical for bioactivity .

Biological Relevance :

  • While the target compound lacks reported biological data, structurally similar pyrimidoindole derivatives (e.g., CK1δ inhibitors ) show kinase inhibitory activity. For example, Compound 194 (C₂₇H₂₇FN₄O₄S) shares a propanamide linker but incorporates a trimethoxyphenyl group, highlighting the role of substituents in target selectivity.

Biological Activity

The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide is a member of the pyrimidoindole class, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of 366.4 g/mol. Its unique structure combines a pyrimidoindole core with a propanamide side chain, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₂
Molecular Weight366.4 g/mol
CAS Number1105247-19-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggested that these compounds could serve as potential antibiotics .

Antitumor Activity

Preliminary evaluations have shown that derivatives of pyrimidoindoles can inhibit tumor cell proliferation. The mechanism often involves targeting specific signaling pathways associated with cancer cell survival and proliferation. For instance, compounds in this class have been noted for their ability to modulate the activity of kinases involved in cancer progression .

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets. It may act by inhibiting enzymes or receptors that are critical for cellular processes such as growth and metabolism. Detailed studies are necessary to elucidate the specific pathways affected by this compound.

Case Studies

  • Antimicrobial Efficacy : A series of studies assessed the antimicrobial effects of pyrimidoindole derivatives against multiple strains of bacteria. The results indicated that modifications at specific positions on the pyrimidine ring enhanced antibacterial efficacy .
  • Antitumor Screening : In a screening process for antitumor activity, several derivatives were tested against human cancer cell lines. The findings revealed that certain substitutions significantly improved cytotoxicity compared to non-substituted analogs .

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